Dual‑Enzyme Target Profile Contrasting with Methotrexate and PDDF
5,8‑Dideazafolate simultaneously inhibits DHFR and TS, whereas methotrexate selectively inhibits DHFR and PDDF selectively inhibits TS. In L1210 murine leukemia cells, CB 3705 exhibits an ID₅₀ of 4.77 µM, compared with methotrexate ID₅₀ values of 0.1–0.4 µM [REFS‑1][REFS‑2]. Against isolated human TS, PDDF shows an IC₅₀ of 64 nM, reflecting its TS‑specialized profile [REFS‑3]. Thus, 5,8‑dideazafolate provides a unique dual‑inhibition fingerprint at moderate potency, unlike the high‑potency single‑target engagement of its comparators.
| Evidence Dimension | Enzyme target profile and cellular potency |
|---|---|
| Target Compound Data | ID₅₀ 4.77 µM (L1210 cells); dual DHFR/TS inhibitor |
| Comparator Or Baseline | Methotrexate ID₅₀ 0.1–0.4 µM (L1210 cells, DHFR‑selective); PDDF IC₅₀ 64 nM (human TS) |
| Quantified Difference | 5,8‑Dideazafolate is ~12‑ to 48‑fold less potent than methotrexate in L1210 cells; PDDF is ~74‑fold more potent on TS than 5,8‑dideazafolate is on either DHFR or TS. |
| Conditions | L1210 murine leukemia cell growth inhibition; isolated human TS enzyme assay |
Why This Matters
Procurement decisions must account for whether a dual, moderate‑affinity inhibitor or a single‑target, high‑affinity inhibitor is required for the experimental question.
- [1] MedChemExpress. CB 3705 – DHFR/TS inhibitor; ID50 4.77 µM (L1210) and 408 µM (L1210:C15). View Source
- [2] Piper JR, et al. Methotrexate analogues. 19. J Med Chem. 1982;25(2):182‑187. ID50 0.1–0.4 µM for MTX in L1210 cells. View Source
- [3] BindingDB. BDBM18771: PDDF (CB3717) – IC50 64 nM for human thymidylate synthase. View Source
